molecular formula C12H12N4 B2560637 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline CAS No. 1037784-17-0

2-Hydrazino-5,6-dihydrobenzo[h]quinazoline

Cat. No. B2560637
CAS RN: 1037784-17-0
M. Wt: 212.256
InChI Key: BHTIXIGOAAUTFV-UHFFFAOYSA-N
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Description

2-Hydrazino-5,6-dihydrobenzo[h]quinazoline (HDQ) is a heterocyclic compound that has attracted significant attention from researchers. It has a molecular formula of C12H12N4 and a molecular weight of 212.25 . This compound is part of the quinazoline family, which is known for its wide spectrum of biological properties .


Synthesis Analysis

The synthesis of 5,6-dihydrobenzo[h]quinazoline derivatives has been achieved by combining suitable aldehydes with hydrazides . The insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold resulted in compounds with potent antiplatelet and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline is characterized by the presence of a quinazoline ring, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .


Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives are known for their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold resulted in compounds with potent ASA-like antiplatelet activity, combined with an anti-inflammatory activity .


Physical And Chemical Properties Analysis

2-Hydrazino-5,6-dihydrobenzo[h]quinazoline has a molecular weight of 212.25 . Its physical form is solid and it has a storage temperature of room temperature .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including “2-Hydrazino-5,6-dihydrobenzo[h]quinazoline”, have been studied for their potential anticancer properties . Several quinazoline-derived compounds have been approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Antibacterial Activity

Quinazoline derivatives have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and quinazoline derivatives are being investigated as potential candidates .

Antifungal Activity

In addition to their antibacterial properties, quinazoline derivatives have also demonstrated antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Activity

Quinazoline derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Anticonvulsant Activity

Research has shown that quinazoline derivatives can have anticonvulsant effects . This suggests potential applications in the treatment of conditions such as epilepsy .

Anti-Parkinsonism Activity

Quinazoline derivatives have shown potential for the treatment of Parkinson’s disease . This suggests that “2-Hydrazino-5,6-dihydrobenzo[h]quinazoline” could potentially be used in the development of new treatments for this condition .

Antimalarial Activity

Quinazoline derivatives have demonstrated antimalarial activity . This suggests potential applications in the development of new antimalarial drugs .

Analgesic Activity

Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain relief medications .

properties

IUPAC Name

5,6-dihydrobenzo[h]quinazolin-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-16-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6,13H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTIXIGOAAUTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-5,6-dihydrobenzo[h]quinazoline

Synthesis routes and methods

Procedure details

Crude 2-chloro-5,6-dihydrobenzo[h]quinazoline was heated at 120° C. in a mixture of anhydrous pyridine (20 mL) and anhydrous hydrazine (7 mL) for 4 h. The solvent was removed under vacuum and the residue was partitioned between chloroform and 1M aqueous potassium carbonate solution. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to give 2-hydrazinyl-5,6-dihydrobenzo[h]quinazoline as a white solid, 2.16 g. 1H NMR (CDCl3, 300 MHz) 8.27 (d, 1H), 8.20 (s, 1H), 7.35 (m, 2H), 7.21 (d, 1H), 6.42 (s, 1H), 4.00 (br s, 2H), 2.91 (m, 2H), 2.80 (m, 2H) ppm; 13C NMR (CDCl3, 75 MHz) 164.29, 160.00, 156.72, 139.87, 132.83, 131.02, 128.25, 127.25, 125.47, 119.03, 28.54, 24.24; MS (ES) 213 (M+H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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